molecular formula C19H25N5O2 B7061110 Tert-butyl 3-[(2-methyl-6-pyridin-3-ylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate

Tert-butyl 3-[(2-methyl-6-pyridin-3-ylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate

Cat. No.: B7061110
M. Wt: 355.4 g/mol
InChI Key: DTGJAIGXEHCMQW-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(2-methyl-6-pyridin-3-ylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrrolidine carboxylates

Properties

IUPAC Name

tert-butyl 3-[(2-methyl-6-pyridin-3-ylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-13-21-16(14-6-5-8-20-11-14)10-17(22-13)23-15-7-9-24(12-15)18(25)26-19(2,3)4/h5-6,8,10-11,15H,7,9,12H2,1-4H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGJAIGXEHCMQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2CCN(C2)C(=O)OC(C)(C)C)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-[(2-methyl-6-pyridin-3-ylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Introduction of the Pyrimidine and Pyridine Moieties: This step involves the coupling of the pyrrolidine ring with 2-methyl-6-pyridin-3-ylpyrimidine. This can be achieved through nucleophilic substitution reactions where the pyrrolidine nitrogen attacks an electrophilic center on the pyrimidine ring.

    Protection and Deprotection Steps: The tert-butyl group is often introduced as a protecting group for the carboxylate functionality. This can be done using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyrimidine rings, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine and pyrimidine rings, potentially converting them into more saturated analogs.

    Substitution: The compound can participate in various substitution reactions, especially nucleophilic substitutions at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Tert-butyl 3-[(2-methyl-6-pyridin-3-ylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of pyrimidine and pyridine pathways is beneficial.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and other specialty chemicals. Its structural features allow for the design of molecules with specific properties, such as improved efficacy or reduced toxicity.

Mechanism of Action

The mechanism of action of Tert-butyl 3-[(2-methyl-6-pyridin-3-ylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The pyridine and pyrimidine rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. This compound may also interact with nucleic acids, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-methoxypyrrolidine-1-carboxylate
  • Tert-butyl 4-(6-((6-(1-butoxyvinyl)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Uniqueness

Compared to similar compounds, Tert-butyl 3-[(2-methyl-6-pyridin-3-ylpyrimidin-4-yl)amino]pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrimidine and pyridine rings. This unique structure allows for distinct interactions with biological targets, potentially leading to different pharmacological profiles and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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